1-(1-METHYLETHOXY)-BUTANE

Description

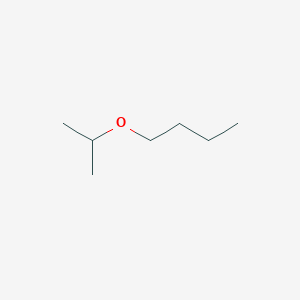

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDFVOVLOXMSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171826 | |

| Record name | Butane, 1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-27-1 | |

| Record name | Butyl isopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 1 Methylethoxy Butane

Foundational Ether Synthesis Approaches

The primary methods for synthesizing ethers like 1-(1-methylethoxy)butane are based on two cornerstone reactions in organic chemistry: the Williamson ether synthesis and acid-catalyzed etherification.

Williamson Ether Synthesis Applications

The Williamson ether synthesis, developed in 1850, remains a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of an unsymmetrical ether such as 1-(1-methylethoxy)butane, two potential reactant pairings exist:

Sodium butoxide with an isopropyl halide (e.g., 2-bromopropane).

Sodium isopropoxide with a 1-butyl halide (e.g., 1-bromobutane).

The SN2 mechanism is sensitive to steric hindrance. masterorganicchemistry.com Alkoxide ions are not only strong nucleophiles but also strong bases. When the alkyl halide is sterically hindered, as is the case with secondary halides like 2-bromopropane, an E2 elimination reaction can compete significantly with the desired SN2 substitution, leading to the formation of propene as a byproduct and reducing the ether yield. libretexts.org Therefore, the preferred and more efficient pathway for synthesizing 1-(1-methylethoxy)butane via the Williamson synthesis involves the reaction of a primary alkyl halide with the alkoxide. libretexts.org

Optimal Williamson Synthesis Route for 1-(1-METHYLETHOXY)-BUTANE:

| Reactant 1 (Alkoxide) | Reactant 2 (Alkyl Halide) | Product | Major Byproduct | Rationale |

| Sodium Isopropoxide | 1-Bromobutane | 1-(1-methylethoxy)butane | Minimal | The alkyl halide is primary, favoring the SN2 pathway. libretexts.org |

| Sodium Butoxide | 2-Bromopropane | 1-(1-methylethoxy)butane | Propene | The alkyl halide is secondary, leading to significant E2 elimination. libretexts.org |

The reaction is typically conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours. byjus.comwikipedia.org Solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used because they are polar aprotic solvents that can solvate the cation of the alkoxide without hindering the nucleophilicity of the alkoxide ion. byjus.comwikipedia.org While laboratory syntheses can achieve yields between 50-95%, industrial processes can be optimized for nearly quantitative conversion. byjus.comwikipedia.org

Acid-Catalyzed Alcohol-Alkene Etherification Reactions

Acid-catalyzed reactions provide an alternative route to ethers, typically through the dehydration of alcohols or the addition of an alcohol to an alkene.

The acid-catalyzed dehydration of a mixture of 1-butanol (B46404) and isopropanol (B130326) is generally an inefficient method for producing an unsymmetrical ether like 1-(1-methylethoxy)butane. This is because the reaction would produce a statistical mixture of three different ethers: the two symmetrical ethers (di-n-butyl ether and diisopropyl ether) and the desired unsymmetrical product, leading to complex separation processes and low yields of the target compound. masterorganicchemistry.com

A more direct and selective acid-catalyzed approach is the addition of an alcohol to an alkene. youtube.com For the synthesis of 1-(1-methylethoxy)butane, this would involve the reaction of isopropanol with 1-butene, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). youtube.commdpi.com The mechanism involves the protonation of the alkene (1-butene) by the acid catalyst to form a secondary carbocation. This carbocation is then attacked by the nucleophilic oxygen of the isopropanol molecule. A final deprotonation step regenerates the acid catalyst and yields the ether product. youtube.com

Catalytic Synthesis of this compound

To overcome the limitations of classical methods, such as the use of stoichiometric strong bases in Williamson synthesis or corrosive liquid acids in etherification, various catalytic systems have been developed. These offer advantages in terms of selectivity, reusability, and milder reaction conditions.

Heterogeneous Catalysis in Ether Formation

Heterogeneous catalysts are solid materials that facilitate reactions in a different phase (typically liquid or gas) and are easily separated from the reaction mixture, allowing for continuous processes and catalyst recycling. mdpi.com For ether synthesis, solid acid catalysts are particularly prominent.

Ion-Exchange Resins: Strongly acidic macroreticular ion-exchange resins, such as Amberlyst-15, are widely used as catalysts for etherification reactions. jetir.org These resins possess a porous polymeric structure with sulfonic acid groups providing the catalytic sites. arkat-usa.orgresearchgate.net They have demonstrated high efficiency in the synthesis of fuel ethers like ETBE (ethyl tert-butyl ether) and MTBE (methyl tert-butyl ether) from the corresponding alcohol and iso-olefin. jetir.org

For the synthesis of 1-(1-methylethoxy)butane, Amberlyst-15 would catalyze the liquid-phase reaction between isopropanol and 1-butene. The optimal balance of acid capacity, surface area, and pore diameter in Amberlyst-15 makes it an excellent choice for such reactions. jetir.org Kinetic studies on similar esterification reactions show that the conversion rate increases with higher temperatures and catalyst loading. acs.orgresearchgate.net

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them effective shape-selective catalysts. google.com Bifunctional catalysts comprising a hydrogenation metal (like Nickel or Copper) on a zeolite-containing support have been developed for the one-step synthesis of isopropyl ethers directly from acetone (B3395972). google.com In this process, acetone is first hydrogenated to isopropanol, which then reacts further to form the ether. Zeolites such as Beta-zeolite, Y-zeolite, and ZSM-5 have been successfully used in these catalytic systems. google.com

Typical Conditions for Heterogeneous Catalytic Etherification:

| Catalyst | Reactants | Temperature Range (°C) | Pressure | Key Advantages |

| Amberlyst-15 | 1-Butene + Isopropanol | 50 - 100 | Atmospheric to moderate | High acid capacity, good thermal stability, easy separation. jetir.orgarkat-usa.org |

| Zeolite (e.g., Beta, ZSM-5) | 1-Butene + Isopropanol | 100 - 200 | Moderate to high | High thermal stability, shape selectivity, resistance to deactivation. google.com |

Homogeneous Catalysis for Etherification Reactions

Homogeneous catalysts operate in the same phase as the reactants, often allowing for milder reaction conditions and high selectivity due to precisely tunable electronic and steric properties. youtube.com

Recent advances have shown that iron complexes, which are earth-abundant and environmentally benign, can efficiently catalyze the direct synthesis of unsymmetrical ethers from two different alcohols. nih.gov For instance, an iron(III) salt like iron(III) triflate can catalyze the reaction between a secondary alcohol and a primary alcohol. nih.gov In the context of synthesizing 1-(1-methylethoxy)butane, this method could be applied to a mixture of 1-butanol and isopropanol. The reaction proceeds through the in-situ formation of a more stable carbocation from the secondary alcohol (isopropanol), which is then attacked by the primary alcohol (1-butanol). These reactions are often performed in solvents like dichloromethane (B109758) at temperatures around 45 °C. nih.gov

Another approach involves the use of trifluoroacetic acid (TFA) as a catalyst for the cross-coupling of two different alcohols. This method has proven effective for a broad range of substrates, delivering diverse unsymmetrical ethers in high yields under mild conditions. nih.gov

Non-Acidic Catalytic Systems in Ether Synthesis

To avoid the use of acids altogether, which can cause corrosion and unwanted side reactions, non-acidic catalytic systems are being explored.

Ionic Liquids in Williamson Synthesis: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and promoters in chemical reactions. In the context of the Williamson synthesis, room-temperature ionic liquids like 1-methyl-3-butyl imidazolium (B1220033) bromide ([bmim]Br) have been shown to facilitate the reaction between phenoxides and alkyl halides, often leading to excellent yields under mild conditions (e.g., 60 °C) without an added catalyst. tandfonline.com The use of ionic liquids can enhance the nucleophilicity of the alkoxide and can be recycled and reused, making the process more sustainable. tandfonline.comblackphdnetwork.com This approach could be adapted for the synthesis of 1-(1-methylethoxy)butane.

Reductive Coupling Reactions: A novel, acid-free method involves the trimethylsilyl (B98337) iodide (TMSI) catalyzed reductive coupling of carbonyl compounds (aldehydes or ketones) with alkoxysilanes to form unsymmetrical ethers. acs.org This represents a fundamentally different, non-acidic pathway for C-O bond formation. Furthermore, catalytic reductive etherification using a well-defined cationic Ruthenium-Hydride complex has been developed for the reaction of aldehydes or ketones with alcohols in water, using molecular hydrogen as the reducing agent. This method is highly chemoselective and environmentally friendly. nih.gov

Reaction Mechanisms and Chemical Transformations of 1 1 Methylethoxy Butane

Ether Cleavage Reactions

Ethers are generally characterized by their low reactivity, which makes them useful as solvents in many chemical reactions. numberanalytics.comlibretexts.org However, they undergo a significant reaction: cleavage by strong acids. libretexts.orglibretexts.org This process, known as ether cleavage, involves the breaking of the carbon-oxygen bond and is a type of nucleophilic substitution reaction. libretexts.orgwikipedia.org The specific pathway, either SN1 or SN2, is dictated by the structure of the alkyl groups attached to the ether oxygen. libretexts.orgwikipedia.org

The cleavage of 1-(1-methylethoxy)-butane with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) proceeds through a nucleophilic substitution mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a better leaving group. brainly.commasterorganicchemistry.com

SN2 Pathway: In the case of this compound, the butyl group is a primary alkyl group, while the isopropyl group is a secondary alkyl group. The subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) will occur at the less sterically hindered carbon atom. libretexts.orgbrainly.com Therefore, the reaction predominantly follows an SN2 pathway, where the nucleophile attacks the primary carbon of the butyl group. brainly.commasterorganicchemistry.com This results in the formation of 1-iodobutane (B1219991) and isopropyl alcohol. brainly.com The attack on the secondary carbon of the isopropyl group is less favored due to greater steric hindrance. brainly.com

SN1 Pathway: Ethers containing a tertiary alkyl group are more likely to cleave via an SN1 mechanism due to the formation of a stable tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com While this compound does not have a tertiary carbon directly bonded to the ether oxygen, understanding this alternative mechanism is crucial for predicting the reactivity of other ethers. For instance, tert-butyl isopropyl ether decomposes in the presence of hydrogen chloride, primarily yielding isobutene and isopropyl alcohol, which suggests a mechanism involving a tert-butyl cation. publish.csiro.au

The choice between the SN1 and SN2 pathways is influenced by several factors, including the structure of the ether, the strength of the nucleophile, and the solvent. odinity.commasterorganicchemistry.com Primary alkyl groups favor the SN2 mechanism, while tertiary alkyl groups favor the SN1 mechanism. masterorganicchemistry.commasterorganicchemistry.com Secondary ethers can proceed through a mixture of both pathways. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Ether Cleavage Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Determining Step | Formation of a carbocation intermediate (unimolecular) masterorganicchemistry.com | Nucleophilic attack on the protonated ether (bimolecular) odinity.com |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |

| Nucleophile | Weak nucleophile is sufficient odinity.com | Strong nucleophile is required odinity.com |

| Stereochemistry | Racemization | Inversion of configuration masterorganicchemistry.com |

| Rearrangements | Possible to form a more stable carbocation youtube.comlibretexts.org | Not possible |

Regioselectivity and Stereoselectivity in Cleavage

The cleavage of unsymmetrical ethers like this compound raises the question of regioselectivity, which is, which C-O bond is broken. As mentioned, the reaction with HI or HBr is highly regioselective. libretexts.orgbrainly.com The halide ion preferentially attacks the less sterically hindered alkyl group, leading to a specific set of products. libretexts.orgbrainly.com For this compound, this means the formation of 1-halobutane and isopropyl alcohol, rather than butyl alcohol and isopropyl halide. brainly.com This regioselectivity is a hallmark of the SN2 mechanism governing the cleavage of primary-secondary ethers. libretexts.org

Stereoselectivity becomes a factor when the ether contains a chiral center. In an SN2 reaction, the nucleophile attacks from the backside of the carbon atom bearing the leaving group, resulting in an inversion of the stereochemical configuration at that center. masterorganicchemistry.com For an SN1 reaction, the planar carbocation intermediate can be attacked from either side, leading to a racemic mixture of products. masterorganicchemistry.com

Oxidation Reactions

Ethers can undergo oxidation reactions, most notably the formation of peroxides upon exposure to air and light. jove.comstanford.edu

Ethers, particularly those with primary or secondary alkyl groups, can slowly react with atmospheric oxygen in a process called autoxidation to form hydroperoxides and dialkyl peroxides. jove.comosu.edu This is a radical chain reaction involving initiation, propagation, and termination steps. jove.com The presence of light can accelerate this process. washington.edu These peroxides can be dangerously explosive, especially when concentrated. stanford.eduutexas.edu

The mechanism of autoxidation involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen to form a radical. youtube.com This radical then reacts with molecular oxygen to form a peroxy radical. numberanalytics.com The peroxy radical can then abstract a hydrogen from another ether molecule to form a hydroperoxide and a new ether radical, continuing the chain reaction. jove.com

Visual signs of peroxide formation can include the appearance of suspended solids or crystal formation within the liquid ether. osu.edu

Besides autoxidation, ethers can be oxidized by other oxidizing agents. numberanalytics.com The oxidation of ethers can lead to the cleavage of the C-O bond and the formation of aldehydes, ketones, or carboxylic acids. numberanalytics.com The specific products depend on the oxidizing agent and the structure of the ether. numberanalytics.com

The oxidation of ethers often proceeds through a radical mechanism. numberanalytics.comnih.gov For example, the reaction of diethyl ether with the hydroxyl radical, a key atmospheric oxidant, proceeds via H-atom abstraction primarily from the –CH2– group. rsc.org The resulting radical can then react further, leading to the formation of products like ethyl formate (B1220265) and ethyl acetate. rsc.org

Rearrangement and Isomerization Reactions

Carbocation rearrangements can occur during reactions that proceed through an SN1 mechanism. youtube.comlibretexts.org If a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, this pathway will often be favored. youtube.comlibretexts.org For example, a secondary carbocation might rearrange to a more stable tertiary carbocation if an adjacent carbon has a hydrogen or alkyl group that can migrate. youtube.commasterorganicchemistry.com

While the acid-catalyzed cleavage of this compound primarily follows an SN2 pathway, it is important to consider the possibility of rearrangement if reaction conditions were to favor an SN1 mechanism, for instance, in the presence of a non-nucleophilic acid. libretexts.orglibretexts.org

Role as a Reactive Intermediate in Complex Syntheses

The role of this compound as a reactive intermediate in complex multi-step syntheses is not extensively documented in scientific literature. While ethers are fundamental compounds in organic chemistry, often serving as solvents or protecting groups, the specific application of this compound as a transient species that is formed and subsequently transformed within a single synthetic sequence is not a commonly reported strategy.

Ethers, in general, are characterized by the C-O-C linkage and are relatively unreactive, which makes them excellent solvents for many reactions. libretexts.orglibretexts.org Their cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI, which proceeds via S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms depending on the structure of the alkyl groups. libretexts.orgjove.comstackexchange.com For this compound, which has a primary butyl group and a secondary isopropyl group, acidic cleavage would likely proceed via an S\textsubscript{N}2 pathway at the less hindered primary carbon or an S\textsubscript{N}1 pathway involving the more stable secondary carbocation. jove.comstackexchange.com

In the context of complex synthesis, a reactive intermediate is a short-lived, high-energy molecule that is generated in one step and consumed in the next to form a more stable product. While theoretically, this compound could be formed as an intermediate, for instance, through a Williamson ether synthesis-like reaction, and then cleaved or rearranged in a subsequent step, there is a lack of specific published examples demonstrating this for this particular ether in the synthesis of complex target molecules. youtube.comyoutube.com

The use of ethers as protecting groups for alcohols is a common strategy in multi-step synthesis. ub.edujocpr.com However, simple alkyl ethers like this compound are generally not preferred for this purpose due to the harsh conditions required for their removal, which may not be compatible with sensitive functional groups present in a complex molecule. agroipm.cn More labile ether protecting groups are typically employed.

Research into the application of various ethers in complex syntheses is ongoing. For instance, a derivative, Butane (B89635), 3-chloro-1-(1-methylethoxy)-, is noted as a potential intermediate or building block in organic synthesis due to its bifunctionality. ontosight.ai This highlights that structural modifications to the basic ether framework are often necessary to impart the desired reactivity for it to serve as a useful reactive intermediate.

Given the current body of scientific literature, the role of this compound as a key reactive intermediate in the strategic construction of complex molecules appears to be very limited or not yet explored in depth.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Methylethoxy Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of atomic environments.

Elucidation of Proton Environments via ¹H NMR

The ¹H NMR spectrum of 1-(1-methylethoxy)butane provides precise information regarding the number of distinct proton environments, their relative numbers, and the connectivity between neighboring protons. The molecule, with the structure CH₃CH₂CH₂CH₂OCH(CH₃)₂, contains five unique proton environments.

Based on established chemical shift principles for ethers and alkyl chains, a predicted ¹H NMR spectrum can be interpreted. The signals are assigned as follows:

The terminal methyl group of the butyl chain (a) is furthest from the deshielding oxygen atom and appears at the lowest chemical shift.

The protons of the two methylene (B1212753) groups in the butyl chain (b, c) show distinct signals, with the methylene group adjacent to the ether oxygen (c) appearing further downfield.

The methine proton of the isopropyl group (e) is directly attached to the oxygen and is significantly deshielded.

The six equivalent protons of the two methyl groups on the isopropyl moiety (d) are adjacent to the methine proton.

The predicted chemical shifts (δ), multiplicities, and integrations for the protons in 1-(1-methylethoxy)butane are detailed in the table below.

| Proton Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Integration | Multiplicity |

| a | CH₃ -CH₂-CH₂-CH₂-O- | ~0.9 | 3H | Triplet (t) |

| b | CH₃-CH₂ -CH₂-CH₂-O- | ~1.4 | 2H | Sextet |

| c | CH₃-CH₂-CH₂ -CH₂-O- | ~1.6 | 2H | Multiplet |

| d | -O-CH₂-CH₂ -CH(CH₃)₂ | ~3.4 | 2H | Triplet (t) |

| e | -O-CH(CH₃ )₂ | ~1.1 | 6H | Doublet (d) |

| f | -O-CH (CH₃)₂ | ~3.6 | 1H | Septet |

Note: This data is based on spectral prediction and established principles of NMR spectroscopy.

Carbon Skeleton Analysis using ¹³C NMR

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the electronic environment of the carbon skeleton. Due to the molecular symmetry of 1-(1-methylethoxy)butane, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms of the butyl and isopropyl groups exhibit unique chemical shifts influenced by their proximity to the electronegative oxygen atom. The carbon atoms directly bonded to the oxygen (C4 and C5) are the most deshielded and thus appear at the highest chemical shifts. The predicted assignments are as follows:

| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |

| C1 | C H₃-CH₂-CH₂-CH₂-O- | ~14 |

| C2 | CH₃-C H₂-CH₂-CH₂-O- | ~19 |

| C3 | CH₃-CH₂-C H₂-CH₂-O- | ~32 |

| C4 | CH₃-CH₂-CH₂-C H₂-O- | ~70 |

| C5 | -O-C H(CH₃)₂ | ~72 |

| C6 | -O-CH(C H₃)₂ | ~22 |

Note: This data is based on spectral prediction and established principles of NMR spectroscopy. PubChem indicates the availability of an experimental spectrum from SpectraBase, though it is not publicly accessible. nih.gov

Advanced NMR Techniques for Stereochemical Assignments

While 1-(1-methylethoxy)butane is achiral and thus lacks complex stereochemistry, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignments derived from 1D spectra.

COSY (¹H-¹H Correlation): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, the triplet from the terminal methyl protons (a) would show a cross-peak with the adjacent methylene protons (b). Similarly, the methine proton (f) would show a strong correlation to the doublet of the isopropyl methyl protons (e), confirming the isopropyl unit's connectivity.

HSQC (¹H-¹³C Correlation): An HSQC experiment maps protons directly to the carbons they are attached to. This technique would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the methine proton signal at ~3.6 ppm (f) and the methine carbon signal at ~72 ppm (C5), confirming their direct bond.

These techniques provide unambiguous confirmation of the molecular structure by mapping out the complete C-H framework and connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering insights into the molecular structure.

Fragmentation Analysis and Mechanistic Interpretation

The electron ionization (EI) mass spectrum of 1-(1-methylethoxy)butane provides a characteristic fragmentation pattern that is instrumental in its identification. nist.gov The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of the compound (116.20 g/mol ), although it may be of low intensity. nist.govnist.gov

Ethers commonly undergo α-cleavage, where the bond adjacent to the oxygen atom breaks, leading to the formation of a stable oxonium ion. Another common pathway is the cleavage of the C-O bond.

The mass spectrum from the NIST database shows key fragments that can be interpreted as follows: nist.gov

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Mechanism |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 73 | [CH₂O(CH(CH₃)₂)]⁺ | α-cleavage with loss of a propyl radical. |

| 57 | [C₄H₉]⁺ | Cleavage of the C-O bond to form a butyl cation. |

| 43 | [CH(CH₃)₂]⁺ | Cleavage of the C-O bond to form an isopropyl cation (base peak). |

The base peak at m/z 43 corresponds to the highly stable secondary isopropyl cation, indicating that cleavage of the C-O bond is a dominant fragmentation pathway.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. The molecular formula of 1-(1-methylethoxy)butane is C₇H₁₆O. nist.govnist.gov

The calculated exact mass for this formula is 116.120115 Da. guidechem.comguidechem.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would definitively confirm the molecular formula. For example, a measured mass of 116.1200 Da, as listed in some databases, is consistent with the proposed formula and rules out other potential formulas with the same nominal mass. chemsrc.com This confirmation is a critical step in the complete structural elucidation of an unknown compound.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of compounds by probing their vibrational modes. For 1-(1-methylethoxy)-butane, both infrared and Raman spectroscopy are instrumental in identifying characteristic functional groups and elucidating its structural framework.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. In ethers, the most characteristic absorption is due to the stretching vibration of the carbon-oxygen-carbon (C-O-C) linkage. spectroscopyonline.com

The IR spectrum of an ether is dominated by a strong absorption band corresponding to the C-O stretching vibration, which typically appears in the range of 1000-1300 cm⁻¹. fiveable.melibretexts.orgrockymountainlabs.com For aliphatic ethers like this compound, this band is generally observed between 1070 and 1150 cm⁻¹. spectroscopyonline.com The specific position of this peak can provide clues about the substitution pattern of the alpha-carbons. The asymmetric stretch of the C-O-C bond is particularly intense and is often the most prominent peak in the fingerprint region of the spectrum. spectroscopyonline.com

In addition to the C-O stretch, the spectrum of this compound will display strong C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ range and C-H bending vibrations between 1350-1450 cm⁻¹. fiveable.me The absence of broad O-H stretching bands (around 3200-3600 cm⁻¹) or sharp C=O stretching bands (around 1700 cm⁻¹) helps to confirm the presence of an ether rather than an alcohol or carbonyl compound. libretexts.org

Table 1: Characteristic IR Absorption Bands for Aliphatic Ethers

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-H Bend | 1350-1450 | Medium-Weak |

| C-O-C Asymmetric Stretch | 1070-1150 | Strong, often the largest peak in the fingerprint region |

This table presents generalized data for aliphatic ethers.

Raman Spectroscopic Studies of Ethers

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Symmetrical vibrations that are weak in the IR spectrum often produce strong signals in the Raman spectrum.

Systematic investigations of simple aliphatic ethers have provided detailed information on their Raman spectra. aip.org Studies on various dialkyl ethers, such as diethyl ether and di-n-butyl ether, have established characteristic Raman shifts. aip.orgaip.org The C-H stretching region around 2900 cm⁻¹ is typically characterized by multiple polarized lines, with one notable exception being a highly depolarized frequency near 2970 cm⁻¹. aip.orgaip.org The C-O-C symmetric stretch, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum.

While specific Raman data for this compound is not widely published, data from analogous compounds like isopropyl propyl ether can provide expected spectral features. nih.gov The analysis of depolarization ratios is particularly useful in assigning vibrational modes; symmetric vibrations are typically polarized, while asymmetric vibrations are depolarized.

Table 2: General Raman Shifts for Simple Ethers

| Wavenumber Region (cm⁻¹) | Assignment | Depolarization |

|---|---|---|

| ~2970 | C-H Stretch | Depolarized |

| ~2900 | C-H Stretch | Polarized |

This table is based on general findings for simple ethers. aip.orgaip.org

Chromatographic Coupling with Spectroscopy

Combining chromatographic separation techniques with spectroscopic detection provides a powerful tool for analyzing complex mixtures and unequivocally identifying their components. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of individual components from a mixture. scielo.brjmchemsci.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of a capillary column. scielo.brrestek.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. whitman.edu

The molecular ion peak (M⁺) in the mass spectrum of aliphatic ethers is often weak or entirely absent. whitman.edu The fragmentation pattern is dominated by cleavage of the C-C bond beta to the oxygen atom (β-cleavage) and the C-O bond (α-cleavage). whitman.edu The α-cleavage involves the breaking of the bond between a carbon and the oxygen, leading to the formation of an alkyl radical and an oxygen-containing cation. A more significant fragmentation pathway is initiated by the loss of an alkyl group, followed by a rearrangement that results in a stable, resonance-stabilized oxonium ion. whitman.edu

For this compound (molecular weight: 116.20 g/mol ), the mass spectrum is characterized by specific fragments. nist.govnist.gov Alpha-cleavage can lead to the loss of a butyl radical (C₄H₉•) to form a fragment at m/z 59, or the loss of an isopropyl radical (C₃H₇•) to form a fragment at m/z 73. Another prominent cleavage is the loss of a propyl radical (C₃H₇•) from the butyl chain via a McLafferty-type rearrangement or other complex fragmentation, leading to a base peak at m/z 45. The butyl carbocation (m/z 57) and isopropyl cation (m/z 43) are also commonly observed fragments. vaia.com

Table 3: Primary Mass Fragments for this compound (Butyl Isopropyl Ether)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 101 | [M - CH₃]⁺ | Loss of a methyl group |

| 73 | [CH₃CH₂CH₂CH₂O]⁺ | α-cleavage, loss of isopropyl radical |

| 59 | [(CH₃)₂CHO]⁺ | α-cleavage, loss of butyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 45 | [CH₂=OH-CH₃]⁺ | Rearrangement and cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Data sourced from NIST Mass Spectrometry Data Center and general ether fragmentation patterns. nist.govvaia.com

Computational Chemistry and Theoretical Modeling of 1 1 Methylethoxy Butane

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a quantitative description of the electron distribution and energy levels within the molecule. wikipedia.org

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. mpg.descispace.com In DFT, the total energy of the system is determined as a functional of the electron density. scispace.com This approach allows for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as ionization potentials and electron affinities.

A typical DFT calculation for 1-(1-methylethoxy)-butane would involve optimizing the molecular geometry to find the lowest energy conformation and then performing a frequency calculation to confirm it is a true minimum and to obtain thermodynamic properties. The results of these calculations provide a detailed picture of the molecule's electronic landscape.

Table 1: Representative DFT-Calculated Properties for a Simple Ether (Note: This table is illustrative and based on general knowledge of DFT calculations on ethers, as specific data for this compound is not readily available in the cited literature.)

| Property | Calculated Value | Method |

| Total Energy | [Value] Hartree | ωB97XD/6-31G |

| Dipole Moment | [Value] Debye | ωB97XD/6-31G |

| HOMO Energy | [Value] eV | ωB97XD/6-31G |

| LUMO Energy | [Value] eV | ωB97XD/6-31G |

| HOMO-LUMO Gap | [Value] eV | ωB97XD/6-31G* |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction rates. This allows for the detailed elucidation of reaction mechanisms.

Transition State Theory (TST) is a fundamental theory used to predict the rate constants of chemical reactions. wikipedia.orgutexas.edufiveable.me TST posits that reactants are in a quasi-equilibrium with a high-energy activated complex known as the transition state. wikipedia.org The rate of the reaction is then proportional to the concentration of this transition state species. utexas.edu

The Eyring equation is a central component of TST, relating the rate constant (k) to the Gibbs free energy of activation (ΔG‡): libretexts.org

k = (κkBT/h) e(-ΔG‡/RT)

where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

Computational studies on the reactions of ethers, such as hydrogen abstraction by radicals, have successfully used TST to calculate rate constants. acs.org For example, in a study of H-atom abstraction from various ethers by the hydroperoxyl radical, geometries were optimized using the MP2/6-311G(d,p) level of theory, and energies were refined using the high-level CCSD(T)/cc-pVTZ method. acs.org The rate constants were then calculated using conventional TST, incorporating corrections for quantum tunneling. acs.org A similar approach could be applied to study the oxidation or pyrolysis of this compound.

An energetic profile, or reaction coordinate diagram, is a graphical representation of the energy of a system as it progresses from reactants to products along a specific reaction pathway. wikipedia.orgoregonstate.edupsiberg.com The reaction coordinate is a composite variable that represents the progress of the reaction, typically involving changes in bond lengths and angles. oregonstate.edu

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. psiberg.comresearchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction:

Enthalpy of Reaction (ΔHrxn): The energy difference between products and reactants, indicating whether the reaction is exothermic or endothermic.

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for the reaction to occur, which determines the reaction rate. oregonstate.edu

For instance, in the study of the unimolecular thermal degradation of isopropyl butanoate, DFT and ab initio calculations were used to map out the energetic profiles of seven different dissociation channels, identifying the most favorable reaction pathway as the one with the lowest activation energy barrier. nih.gov A similar computational investigation of this compound could reveal its likely decomposition products and the conditions required for these reactions to occur.

Table 3: Illustrative Energetic Data for a Hypothetical Reaction of an Ether (Note: This table presents example data that would be obtained from an energetic profiling study.)

| Species | Relative Energy (kcal/mol) |

| Reactants (Ether + Radical) | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State | +15.0 |

| Post-reaction Complex | -22.0 |

| Products (Alkylated Radical + Alcohol) | -20.0 |

Conformational Analysis and Potential Energy Surfaces

Acyclic molecules like this compound can adopt various spatial arrangements, known as conformations, through rotation about their single bonds. chemistrysteps.comlibretexts.org Conformational analysis is the study of the energies of these different conformations and their relative populations. chemistrysteps.com The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. muni.czlibretexts.orgumn.edu

For this compound, rotations about the C-O and C-C bonds lead to a complex conformational landscape. The most stable conformations are typically staggered arrangements, which minimize steric and torsional strain, while eclipsed conformations represent energy maxima. libretexts.org The key dihedral angles to consider are around the C-O bonds and the C-C bonds of the butyl group.

The interactions between the isopropyl and butyl groups will dictate the preferred conformations. For example, a "gauche" interaction between the bulky alkyl groups might be less stable than an "anti" conformation where they are further apart. Computational methods can be used to systematically rotate the bonds and calculate the energy at each step, thereby generating a potential energy surface that reveals the low-energy conformers and the energy barriers between them.

Table 4: Common Conformations and Their General Stability in Acyclic Ethers (Note: This table describes general principles of conformational analysis applicable to this compound.)

| Conformation Type | Description | Relative Energy |

| Anti | Substituents are 180° apart. | Lowest |

| Gauche | Substituents are 60° apart. | Higher than anti |

| Eclipsed | Substituents are 0° apart. | Highest (Transition State) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for investigating the behavior of molecules and their interactions at an atomic level. For this compound, also known as isopropyl butyl ether, MD simulations can provide detailed insights into its liquid structure, thermodynamic properties, and the nature of the intermolecular forces that govern its behavior in the condensed phase.

System Setup: A simulation box is filled with a predetermined number of this compound molecules at a density corresponding to the experimental value at the desired temperature and pressure.

Force Field Selection: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Common choices for organic molecules like ethers include all-atom force fields such as CHARMM, AMBER, or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). These force fields define parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is then subjected to an equilibration phase, typically involving energy minimization followed by a period of simulation under constant temperature and pressure (NPT ensemble). This allows the system to relax to a stable, low-energy configuration.

Production Run: Once equilibrated, the production simulation is performed, during which the trajectories of all atoms are saved at regular intervals. This trajectory file contains the raw data for subsequent analysis.

From the analysis of the simulation trajectory, various properties related to intermolecular interactions can be calculated. These include radial distribution functions (RDFs), which describe the probability of finding another atom at a certain distance from a reference atom. For this compound, RDFs between the ether oxygen atoms and the hydrogen atoms on neighboring molecules can reveal the extent of weak hydrogen bonding and dipole-dipole interactions. The simulation can also be used to calculate thermodynamic properties such as the enthalpy of vaporization and transport properties like viscosity and diffusion coefficients.

A comparative assessment of different force fields is often necessary to ensure the accuracy of the simulation in reproducing experimental properties. researchgate.net For instance, the accuracy of density and viscosity calculations for diisopropyl ether has been shown to vary with the chosen potential. researchgate.netarxiv.org

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| System | 512 molecules of this compound |

| Force Field | OPLS-AA |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Integration Timestep | 1 fs |

| Equilibration Time | 1 ns |

| Production Time | 10 ns |

| Non-bonded Cutoff | 1.2 nm |

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their physicochemical properties. iupac.org These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for expensive and time-consuming experiments. iupac.orgresearchgate.net The development of a QSPR model for a property of this compound would follow a general workflow. nih.govnih.gov

The first step in developing a QSPR model is to compile a dataset of compounds with known experimental values for the property of interest (e.g., boiling point, vapor pressure, water solubility). This dataset should include this compound and a series of structurally related ethers.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies and partial charges.

Constitutional descriptors: These include simple counts of atoms and functional groups.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that relates a selection of these descriptors to the experimental property. nih.govnih.gov The goal is to find a statistically significant equation with good predictive power.

The robustness and predictive ability of the developed QSPR model are then validated using statistical techniques like cross-validation and by using an external test set of compounds that were not used in the model development. nih.govnih.gov

QSPR studies on ethers have successfully modeled various properties. For example, models have been developed for the vapor pressure, n-octanol/water partition coefficient, and water solubility of polychlorinated diphenyl ethers. nih.gov In such studies, descriptors related to intermolecular dispersive forces, like average molecular polarizability and molecular weight, were found to be significant. nih.gov Other studies have focused on predicting the boiling points of various classes of organic compounds, including ethers, using topological and constitutional descriptors. researchgate.netnih.gov

Table 2: Example of a Dataset for a QSPR Model to Predict the Boiling Point of Ethers

| Compound | IUPAC Name | Molecular Formula | Boiling Point (°C) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| Diethyl ether | Ethoxyethane | C₄H₁₀O | 34.6 | 74.12 | 9.23 |

| Dipropyl ether | 1-Propoxypropane | C₆H₁₄O | 90.1 | 102.17 | 9.23 |

| This compound | This compound | C₇H₁₆O | 109 | 116.20 | 9.23 |

| Diisopropyl ether | 2-Isopropoxypropane | C₆H₁₄O | 68.5 | 102.17 | 9.23 |

| Dibutyl ether | 1-Butoxybutane | C₈H₁₈O | 142.4 | 130.23 | 9.23 |

| Methyl tert-butyl ether | 2-Methoxy-2-methylpropane | C₅H₁₂O | 55.2 | 88.15 | 9.23 |

Table 3: Summary of Research Findings from QSPR Studies on Ethers

| Study Focus | Key Findings | Reference |

| Physicochemical properties of polychlorinated diphenyl ethers | Molecular descriptors related to intermolecular dispersive forces (average molecular polarizability, molecular weight) are crucial for modeling vapor pressure and n-octanol/water partition coefficient. | nih.gov |

| Physicochemical properties of halogenated methyl-phenyl ethers | Electrostatic potential parameters, molecular volume, and HOMO energy can effectively model vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. | nih.gov |

| Boiling points of various organic compounds | Topological descriptors derived from the equilibrium electronegativity of atoms and relative bond lengths are useful for predicting normal boiling points. | nih.gov |

Environmental Chemistry and Degradation Studies of 1 1 Methylethoxy Butane

Aquatic and Terrestrial Environmental Transformations

When released into aquatic or terrestrial environments, 1-(1-methylethoxy)-butane can be transformed through both biological and non-biological processes.

The biodegradation of fuel ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), has been studied extensively and can serve as a model for understanding the potential biodegradation of this compound. nih.govnih.gov Aerobic biodegradation is generally considered the primary pathway for the breakdown of these compounds in the environment. nih.govepa.gov

The initial step in the aerobic biodegradation of ethers is often catalyzed by monooxygenase enzymes. These enzymes introduce an oxygen atom into the molecule, typically leading to the cleavage of the ether bond. For this compound, this would likely result in the formation of butan-1-ol and propan-2-ol. These alcohol intermediates are generally more readily biodegradable than the parent ether. nih.govnih.gov

Several microorganisms have been identified that can degrade fuel ethers, often utilizing them as a source of carbon and energy. tandfonline.comtandfonline.com These include various strains of bacteria and fungi. nih.govnih.gov The ability of a specific environment to biodegrade this compound would depend on the presence of a suitable microbial community and favorable environmental conditions such as the availability of oxygen, nutrients, and an appropriate pH.

Table 2: Biodegradation of Analogous Fuel Ethers

| Compound | Biodegradation Pathway | Key Intermediates | References |

| Methyl tert-butyl ether (MTBE) | Aerobic, co-metabolic | Tert-butyl alcohol (TBA), tert-butyl formate (B1220265) (TBF) | nih.govepa.gov |

| Ethyl tert-butyl ether (ETBE) | Aerobic | Tert-butyl alcohol (TBA), acetaldehyde | tandfonline.com |

| Diisopropyl ether (DIPE) | Aerobic | 2-propanol, acetone (B3395972) | tandfonline.comtandfonline.com |

Under anaerobic conditions, the biodegradation of ethers is generally much slower and less efficient. acs.org

Abiotic hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. For ethers, this process is generally very slow under typical environmental pH and temperature conditions. nist.govvedantu.com The ether linkage (C-O-C) is relatively stable and resistant to cleavage by water in the absence of a catalyst, such as a strong acid. wikipedia.orgnih.gov Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound in natural aquatic or soil environments.

Other non-biological processes, such as oxidation or reduction reactions in sediments, are also generally considered to be of minor importance for the transformation of simple alkyl ethers compared to biodegradation.

Environmental Partitioning and Transport Modeling

The environmental partitioning of a chemical describes its distribution between different environmental compartments, such as air, water, soil, and sediment. This behavior is governed by the physicochemical properties of the compound, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). epa.gov Transport modeling uses these properties to predict the movement and ultimate fate of a chemical in the environment. hereon.de

Specific experimental data on the environmental partitioning of this compound are limited. However, its properties can be estimated based on its structure, and its behavior can be inferred from that of similar compounds. As an ether with a seven-carbon backbone, it is expected to have a moderate hydrophobicity. cargohandbook.com

Table 3: Estimated Physicochemical Properties and Environmental Partitioning Behavior of this compound

| Property | Estimated Value/Behavior | Implication for Environmental Partitioning and Transport |

| Water Solubility | Low to moderate | Limited partitioning into the aqueous phase from sources of contamination. |

| Vapor Pressure | High | Significant potential for volatilization from surface water and moist soil into the atmosphere. |

| Octanol-Water Partition Coefficient (log Kow) | Moderate | Tendency to partition from water into organic matter in soil and sediment. nih.govnih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Moderate | Moderate sorption to soil and sediment, which can retard its transport in groundwater but also make it a long-term source of contamination. mdpi.comdoaj.orgresearchgate.net |

Based on these properties, if released into the environment, this compound is likely to volatilize into the atmosphere from surface waters and soils. In the subsurface, its transport in groundwater would be influenced by its sorption to organic matter in the soil matrix. mdpi.com Multimedia fate and transport models can be used to provide a more quantitative assessment of its environmental distribution. epa.gov These models integrate the chemical's properties with environmental parameters to predict its concentration in different media over time. hereon.de

Advanced Applications in Chemical Science and Technology Involving 1 1 Methylethoxy Butane

Specialized Solvent Systems

Ethers are a well-established class of organic solvents, valued for their relative stability and ability to dissolve a wide range of nonpolar and moderately polar compounds. Their utility in organic synthesis and separations is a cornerstone of modern chemistry. rsc.orgacs.orgyoutube.com

Applications in Organic Synthesis and Separations

In the realm of organic synthesis, ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are frequently employed as reaction media. acs.orgyoutube.com They are particularly favored for reactions involving organometallic reagents, such as Grignard reagents and organolithium compounds, due to their inertness under strongly basic conditions. youtube.comyoutube.com The synthesis of ethers itself, often through methods like the Williamson ether synthesis, highlights the manipulation of alcohol and alkyl halide precursors to generate these versatile solvents. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

While no specific studies detailing the use of 1-(1-methylethoxy)-butane as a primary solvent in a broad range of organic reactions were identified, its structural similarity to other butyl ethers suggests it could serve as a solvent in similar contexts. For instance, in the separation of azeotropic mixtures, ethers can play a crucial role. Isopropyl ether has been shown to be effective in the separation of isopropyl and secondary butyl alcohols through the formation of a ternary azeotrope with water, a principle that could potentially be extended to other branched ethers.

Influence on Reaction Selectivity and Yield

Chemical Feedstock and Intermediate in Industrial Processes

The petrochemical industry utilizes various hydrocarbon streams to produce a vast array of chemicals. C4 hydrocarbons, such as butane (B89635) and butene, are fundamental building blocks for numerous products. ontosight.aichiyodacorp.comjustia.com

Precursor for Advanced Chemical Products

Ethers can be synthesized from olefins and alcohols, and in turn, can serve as intermediates for other chemical products. For example, the etherification of isobutene with alcohols is a common industrial process to produce fuel oxygenates. chemsrc.com While patents exist for the production of related compounds like isopropyl tert-butyl ether from streams containing propane (B168953) and butane, the specific use of this compound as a large-scale precursor for other advanced chemical products is not documented in the available literature. nih.govnih.gov The synthesis of various ethers often involves the catalytic dehydration of alcohols or the reaction of alcohols with olefins. mdpi.comresearchgate.net

Role in Petrochemical Conversions

The conversion of C4 streams into more valuable products is a key focus of the petrochemical industry. This includes the production of benzene, toluene, and xylene (BTX) from propane and butane through catalytic reforming. wikipedia.org While ethers are not the primary products of these core refining processes, their synthesis is often integrated into refinery operations, utilizing available olefin and alcohol streams. For instance, processes exist to produce liquefied petroleum gas (LPG) containing propane or butane from dimethyl ether or methanol. google.com However, the specific role or conversion pathways involving this compound within these large-scale petrochemical operations are not explicitly detailed in the reviewed sources.

Research in Fuel Chemistry

The search for cleaner-burning and higher-performing fuels has led to extensive research into various fuel additives. Oxygenates, including alcohols and ethers, are added to gasoline to improve combustion and reduce emissions. atlantis-press.comresearchgate.net

There is a body of research on the use of various ethers as fuel additives. For example, diethyl ether has been shown to increase the octane (B31449) number and improve the performance of gasoline engines, leading to a reduction in harmful emissions. atlantis-press.com Studies have also been conducted on the effects of ethyl tert-butyl ether (ETBE) and tert-amyl ethyl ether (TAEE) on the properties of diesel fuel. researchgate.netepa.gov These ethers can act as cosolvents for ethanol (B145695) in diesel, affecting properties like density, viscosity, and cetane number. researchgate.netepa.gov

Investigation as a Component in Blended Fuels

The investigation of this compound, also known as isopropyl n-butyl ether, as a component in blended fuels is not extensively documented in publicly available scientific literature. While the use of other ethers as fuel additives is well-established, specific research into the performance, efficacy, and potential benefits of this compound remains limited. Ethers are generally valued as fuel oxygenates, which can enhance combustion efficiency and reduce certain tailpipe emissions.

General research into ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) has shown that they can increase the octane rating of gasoline and promote more complete fuel combustion. This body of research provides a foundational understanding that other structurally similar ethers, such as this compound, could theoretically offer similar benefits. However, without direct experimental data, any potential advantages are purely speculative. A 2021 study on the reductive etherification of diesel bio-blendstocks did list "1-isopropoxybutane" in a table of products, indicating its synthesis in a context related to fuel production, but did not provide performance data as a fuel additive. rsc.org

The following table summarizes the general properties of ethers as fuel additives, which could be hypothesized for this compound, though specific data is not available.

| Property | General Effect of Ethers in Fuel | Specific Data for this compound |

| Octane Rating | Generally increases the octane number of gasoline. | No data available |

| Oxygen Content | Adds oxygen to the fuel, promoting more complete combustion. | No data available |

| Emissions | Can lead to a reduction in carbon monoxide (CO) and unburned hydrocarbon emissions. | No data available |

| Energy Density | Typically lower than that of conventional gasoline. | No data available |

| Volatility | Affects the Reid Vapor Pressure (RVP) of the fuel blend. | No data available |

This table is generated based on the general properties of fuel ethers and does not represent specific experimental data for this compound due to a lack of available research.

Q & A

Q. What experimental approaches are recommended for synthesizing 1-(1-Methylethoxy)-Butane with high purity?

The Williamson ether synthesis is a standard method for preparing ethers like this compound. Key steps include:

- Reacting sodium methylethoxide with 1-bromobutane under anhydrous conditions to minimize hydrolysis .

- Purification via fractional distillation, leveraging its boiling point (analogous compounds: ~211–260°C, depending on substituents ).

- Purity verification using gas chromatography-mass spectrometry (GC-MS) and refractive index matching (e.g., n~1.413–1.425 for related ethers ).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- NMR : H NMR can distinguish methylethoxy (δ ~1.2–1.4 ppm for isopropyl protons) and butyl chain protons (δ ~0.9–1.6 ppm) .

- IR : Confirm ether linkages via C-O-C stretching vibrations (~1100–1250 cm) and absence of hydroxyl peaks (~3200–3600 cm) .

- Refractive Index : Compare experimental values (e.g., n = 1.425 for structurally similar compounds) to literature data for consistency checks .

Advanced Research Questions

Q. How can computational methods elucidate the solvation behavior of this compound?

- Molecular Dynamics (MD) Simulations : Use polar surface area (PSA) data (e.g., ~27.69 Ų ) to predict solubility in non-polar solvents.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess stability under thermal stress (e.g., boiling point ~260°C ).

- COSMO-RS : Model solvent-solute interactions to optimize reaction media for synthesis or extraction .

Q. How should researchers address contradictory boiling point data for this compound analogs?

Discrepancies (e.g., 211.4°C vs. 260.1°C in related ethers ) may arise from:

Q. What safety protocols are critical for handling this compound in catalytic studies?

- Ventilation : Use fume hoods to mitigate inhalation risks (flash point ~73–95°C ).

- Storage : Store under inert gas (N/Ar) to prevent peroxide formation, common in ethers .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources due to flammability .

Methodological Notes

- Data Validation : Cross-reference experimental properties (e.g., density ~0.888–0.898 g/cm³ ) with computational predictions to detect anomalies.

- Advanced Characterization : Employ hyphenated techniques like LC-NMR for real-time reaction monitoring.

- Safety Compliance : Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring and medical evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.